7-(4-Chlorophenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone
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Description
7-(4-Chlorophenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone is a useful research compound. Its molecular formula is C29H21ClO2 and its molecular weight is 436.94. The purity is usually 95%.
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Scientific Research Applications
Polymer Solar Cells
Research on ternary blend polymer solar cells highlights the utilization of compounds with specific molecular structures to improve power conversion efficiency and charge transport mechanisms. For instance, indene-C60 bisadduct (ICBA) has been used as an electron-cascade acceptor material in blend polymer solar cells, demonstrating an increase in open circuit voltage and efficiency due to its higher lowest unoccupied molecular orbital (LUMO) energy levels (Pei Cheng, Yongfang Li, & X. Zhan, 2014).
Electrochemical Polymerization
Electrochemical polymerization of terthiophene derivatives has shown that substituents can significantly influence the polymerizability and properties of resulting polymers, including solubility and inductive effects. This suggests potential applications in developing conductive polymers for electronic devices (C. Visy, J. Lukkari, & J. Kankare, 1994).
Organic Synthesis and Catalysis
In organic synthesis, manganese(II and III)-mediated synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen has been explored. This method produces cyclic peroxides in moderate-to-good yields, indicating the potential for synthetic applications in creating complex organic molecules (Chang-Yi Qian, T. Yamada, H. Nishino, & K. Kurosawa, 1992).
Innovative Materials for Electronics
The synthesis and characterization of novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units have been reported. These materials exhibit unique thermal, optical, and electrochemical properties, making them candidates for applications in optoelectronic devices and sensors (F. Tapia, J. M. Reyna-González, Gloria Huerta, Sandra Almeida, & E. Rivera, 2010).
Properties
IUPAC Name |
(2Z)-7-(4-chlorophenoxy)-2-[(4-methylphenyl)methylidene]-3-phenyl-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21ClO2/c1-19-10-12-20(13-11-19)18-25-27(21-6-3-2-4-7-21)24-8-5-9-26(28(24)29(25)31)32-23-16-14-22(30)15-17-23/h2-18,27H,1H3/b25-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEFMTZWRAUYNF-BWAHOGKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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